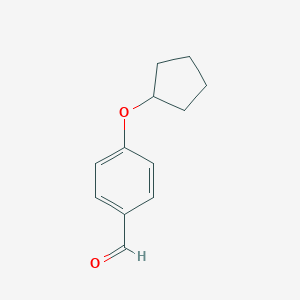

4-(Cyclopentyloxy)benzaldehyde

Description

BenchChem offers high-quality 4-(Cyclopentyloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclopentyloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclopentyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-9,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURIAUHHAZFYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390008 | |

| Record name | 4-(cyclopentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164520-98-3 | |

| Record name | 4-(cyclopentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Cyclopentyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopentyloxy)benzaldehyde is an aromatic aldehyde that is gaining attention as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a cyclopentyl ether group, imparts desirable properties such as enhanced solubility and reactivity, making it a valuable building block for the synthesis of complex, bioactive molecules.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, safety information, and potential applications of 4-(Cyclopentyloxy)benzaldehyde.

Chemical and Physical Properties

4-(Cyclopentyloxy)benzaldehyde, with the CAS number 164520-98-3 , is an organic compound that typically appears as a light beige or colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1][2] The presence of the cyclopentyl group generally renders it more soluble in organic solvents than in water.[2]

Table 1: Physicochemical Properties of 4-(Cyclopentyloxy)benzaldehyde

| Property | Value | Source |

| CAS Number | 164520-98-3 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |

| Molecular Weight | 190.24 g/mol | |

| Appearance | Light beige clear liquid or colorless to pale yellow liquid/solid | [1][2] |

| Boiling Point | 322.1 ± 15.0 °C (Predicted) | |

| Density | 1.119 ± 0.06 g/cm³ (Predicted) | |

| Solubility | More soluble in organic solvents than water | [2] |

Table 2: Identifiers for 4-(Cyclopentyloxy)benzaldehyde

| Identifier | Value |

| IUPAC Name | 4-(Cyclopentyloxy)benzaldehyde |

| SMILES | O=Cc1ccc(OC2CCCC2)cc1 |

| InChI | InChI=1S/C12H14O2/c13-9-10-5-7-12(8-6-10)14-11-3-1-2-4-11/h5-9,11H,1-4H2 |

Synthesis of 4-(Cyclopentyloxy)benzaldehyde

The synthesis of 4-(cyclopentyloxy)benzaldehyde can be effectively achieved via the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 4-hydroxybenzaldehyde is deprotonated to form a phenoxide, which then acts as a nucleophile to attack a cyclopentyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Hydroxybenzaldehyde

-

Cyclopentyl bromide (or other suitable cyclopentyl halide)

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a solution of 4-hydroxybenzaldehyde in anhydrous DMF.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise to the stirred solution under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the sodium phenoxide.

-

Nucleophilic Substitution: Cyclopentyl bromide is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is heated to a moderate temperature (e.g., 60-80 °C) and the progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Safety Information

4-(Cyclopentyloxy)benzaldehyde is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 3: Safety and Handling

| Aspect | Recommendation |

| Hazard Class | Irritant |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

| Handling | Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. |

Applications in Research and Drug Development

4-(Cyclopentyloxy)benzaldehyde serves as a key intermediate in the synthesis of a variety of organic molecules.[1] Its utility is particularly noted in the development of novel pharmaceutical agents.[1] The incorporation of the cyclopentyloxy group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

While direct involvement of 4-(cyclopentyloxy)benzaldehyde in a specific signaling pathway is not yet extensively documented, its structural motifs are present in compounds targeting key enzymes in cellular signaling. For instance, derivatives of 3-(cyclopentyloxy)-4-methoxyphenyl compounds have been investigated as potent and selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is involved in inflammation and other cellular processes. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA).

The potential for 4-(cyclopentyloxy)benzaldehyde to serve as a scaffold for the development of PDE4 inhibitors highlights its importance for drug discovery programs aimed at treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.

Conclusion

4-(Cyclopentyloxy)benzaldehyde is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined properties and accessible synthesis make it an attractive starting material for the creation of novel compounds with diverse applications. For researchers and drug development professionals, this compound represents a key building block for exploring new chemical space and developing next-generation therapeutics.

References

Technical Guide: Physical Properties of 4-(Cyclopentyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4-(Cyclopentyloxy)benzaldehyde, a versatile aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] The data herein is compiled for use in laboratory and research settings, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Data

4-(Cyclopentyloxy)benzaldehyde is an organic compound featuring a benzaldehyde structure substituted with a cyclopentyloxy group.[2] This structural feature, particularly the cyclopentyl ether group, enhances its solubility in organic solvents and influences its reactivity, making it a valuable building block for creating more complex bioactive molecules.[1][2] Its primary reactivity is associated with the aldehyde functional group, which readily participates in reactions like nucleophilic addition and oxidation.[2]

Summary of Physical Properties

The following table summarizes the key quantitative physical properties of 4-(Cyclopentyloxy)benzaldehyde. These values are critical for designing synthetic routes, planning purification procedures, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 164520-98-3 | [1][3][4][5][6] |

| Molecular Formula | C₁₂H₁₄O₂ | [1][2][3][6] |

| Molecular Weight | 190.24 g/mol | [3][7] |

| Appearance | Colorless to pale yellow liquid or solid; Light beige clear liquid | [1][2] |

| Boiling Point | 322.1 ± 15.0 °C (Predicted) | [3] |

| Density | 1.119 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | More soluble in organic solvents than in water | [2] |

| Storage Temperature | 0–8 °C | [1][3] |

Structure-Property Relationship

The molecular structure of 4-(Cyclopentyloxy)benzaldehyde dictates its physical characteristics. The interplay between the aromatic ring, the polar aldehyde group, and the nonpolar cyclopentyloxy moiety governs its properties.

Caption: Structure-Property logic for 4-(Cyclopentyloxy)benzaldehyde.

Standard Experimental Protocols

While specific experimental data for this compound's determination is not publicly detailed, the following are standard, widely accepted methodologies for ascertaining the physical properties listed above.

Melting Point Determination

The melting point is a crucial indicator of purity.[8] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

-

Apparatus: Capillary tube, melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer.[6][8]

-

Protocol:

-

A small, finely powdered sample of the dry compound is packed into a sealed-end capillary tube to a height of about 3 mm.[9]

-

The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.

-

The sample is heated rapidly to approximately 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9]

-

Boiling Point Determination

The boiling point is the temperature where a liquid's vapor pressure equals the surrounding atmospheric pressure.[10]

-

Apparatus: Small test tube (fusion tube), a sealed-end capillary tube, thermometer, heating apparatus (e.g., Thiele tube, aluminum block).[3][4]

-

Protocol:

-

A few milliliters of the liquid are placed into the small test tube.[1]

-

A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[3][10]

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level, and heated gently.[1][3]

-

As the temperature rises, air trapped in the capillary will bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted. This is the boiling point.[3] The external barometric pressure should also be recorded for accuracy.[2]

-

Density Determination

Density is the mass per unit volume of a substance.[7] For a liquid, this is typically determined using gravimetric methods.

-

Apparatus: Volumetric flask of a known volume (e.g., 5 or 10 mL), analytical balance.

-

Protocol:

-

An empty, clean, and dry volumetric flask is accurately weighed (W1).[7]

-

The flask is filled precisely to the calibration mark with the liquid compound.

-

The filled flask is reweighed to get the total mass (W2).[7]

-

The mass of the liquid is calculated by subtracting the initial weight from the final weight (Mass = W2 - W1).

-

The density is calculated by dividing the mass of the liquid by the known volume of the flask (Density = Mass / Volume).[11]

-

Solubility Determination

Qualitative solubility provides insight into the polarity of a compound and is guided by the principle of "like dissolves like".[12]

-

Apparatus: Small test tubes, a set of standard solvents of varying polarity (e.g., water, ethanol, diethyl ether, hexane).

-

Protocol:

-

A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[5]

-

A small volume of the solvent (e.g., 0.75 mL) is added in portions.[5]

-

The mixture is vigorously agitated after each addition.[5][13]

-

The compound is classified as "soluble" if a homogeneous solution forms. If it remains as a separate phase, it is "insoluble."

-

This process is repeated with a range of solvents to build a solubility profile. For compounds with acidic or basic groups, solubility tests in aqueous acid (5% HCl) and base (5% NaOH) can also be highly informative.[5][14]

-

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. westlab.com [westlab.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chm.uri.edu [chm.uri.edu]

- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

4-(Cyclopentyloxy)benzaldehyde molecular weight and formula

An In-depth Guide to 4-(Cyclopentyloxy)benzaldehyde

This technical guide provides essential information regarding the molecular properties of 4-(Cyclopentyloxy)benzaldehyde, a compound relevant to researchers, scientists, and professionals in drug development and organic synthesis.

Core Molecular Data

4-(Cyclopentyloxy)benzaldehyde is an aromatic compound featuring a benzaldehyde structure substituted with a cyclopentyloxy group. This substitution influences its physical and chemical properties, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Citations |

| Chemical Formula | C₁₂H₁₄O₂ | [1][2][3][4][5] |

| Molecular Weight | 190.24 g/mol | [1][4][5] |

| CAS Number | 164520-98-3 | [1][2][3][4] |

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The IUPAC name defines the structure, from which the molecular formula is derived, and the molecular weight is calculated based on this formula.

References

An In-depth Technical Guide to the Williamson Ether Synthesis of 4-(Cyclopentyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for preparing 4-(cyclopentyloxy)benzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2][3] This document details the reaction mechanism, experimental protocols, and characterization of the final product, adhering to the highest standards of scientific rigor.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion displaces a halide or other suitable leaving group from an alkyl electrophile.[4][5] This guide focuses on the application of this synthesis to produce 4-(cyclopentyloxy)benzaldehyde, a compound with a distinct aromatic aldehyde functionality and a cyclopentyl ether moiety.[6] Its unique structure makes it a person of interest in the development of novel bioactive molecules.[1][2]

Reaction Overview

The synthesis of 4-(cyclopentyloxy)benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with a cyclopentyl halide in the presence of a base.

Reaction Scheme:

Figure 1: General reaction scheme for the Williamson ether synthesis of 4-(cyclopentyloxy)benzaldehyde.

Experimental Protocol

Materials:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 |

| Cyclopentyl Bromide | C₅H₉Br | 149.03 |

| Potassium Carbonate | K₂CO₃ | 138.21 |

| Acetone | C₃H₆O | 58.08 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Hexane | C₆H₁₄ | 86.18 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add cyclopentyl bromide (1.2 eq) to the reaction mixture.

-

Reaction: Reflux the reaction mixture for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, filter the solid potassium carbonate and wash it with acetone. Remove the solvent from the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4-(cyclopentyloxy)benzaldehyde.

Data Presentation

Table 1: Reactant and Product Information

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-(Cyclopentyloxy)benzaldehyde | 164520-98-3 | C₁₂H₁₄O₂ | 190.24 | Light beige or colorless to pale yellow liquid/solid |

Data sourced from chemical supplier information.[1][6]

Table 2: Physical and Spectroscopic Data (Predicted)

| Property | Value |

| Boiling Point | Not available |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.88 (s, 1H, CHO), 7.83 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.85 (m, 1H, O-CH), 1.95-1.60 (m, 8H, cyclopentyl-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.8, 163.5, 132.0, 130.0, 114.9, 81.0, 32.8, 24.1 |

| IR (KBr, cm⁻¹) | ~2960 (C-H, aliphatic), ~2870 (C-H, aliphatic), ~2730 (C-H, aldehyde), ~1685 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 (C-O, ether) |

Note: As experimental spectroscopic data for 4-(cyclopentyloxy)benzaldehyde is not available in the searched literature, the provided NMR and IR data are predicted based on the analysis of structurally similar compounds.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 164520-98-3: 4-(cyclopentyloxy)benzaldehyde [cymitquimica.com]

- 4. PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS - Patent 0946478 [data.epo.org]

- 5. benchchem.com [benchchem.com]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

Spectroscopic Profile of 4-(Cyclopentyloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive spectroscopic and analytical overview of 4-(Cyclopentyloxy)benzaldehyde, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed profile of predicted spectroscopic data based on the analysis of structurally analogous compounds and established principles of chemical spectroscopy. This guide is intended to serve as a foundational resource for researchers in the verification of synthesized 4-(Cyclopentyloxy)benzaldehyde and for its quality control in research and development applications. Included are tabulated summaries of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, alongside detailed experimental protocols for acquiring these spectra and a logical workflow for the comprehensive spectroscopic analysis of the compound.

Chemical Identity and Physical Properties

4-(Cyclopentyloxy)benzaldehyde is an aromatic aldehyde characterized by a cyclopentyloxy substituent at the para position of the benzaldehyde ring.[1][2] Its chemical structure combines the reactivity of an aldehyde with the steric and electronic influence of the cyclopentyl ether group.

| Property | Value | Reference |

| CAS Number | 164520-98-3 | [1] |

| Molecular Formula | C₁₂H₁₄O₂ | [1][3] |

| Molecular Weight | 190.24 g/mol | [1] |

| Appearance | Light beige clear liquid | [1] |

| Purity | ≥97% (HPLC) | [1] |

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for 4-(Cyclopentyloxy)benzaldehyde. These predictions are derived from the known spectral characteristics of benzaldehyde, anisole, cyclopentane, and similarly substituted alkoxybenzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.87 | s | 1H | Ar-CH O |

| ~7.82 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to CHO) |

| ~7.00 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to O-cyclopentyl) |

| ~4.85 | m | 1H | O-CH |

| ~1.95 - 1.80 | m | 4H | Cyclopentyl-CH ₂ |

| ~1.70 - 1.55 | m | 4H | Cyclopentyl-CH ₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~190.7 | C HO |

| ~163.5 | Ar-C -O |

| ~131.9 | Ar-C H (ortho to CHO) |

| ~130.1 | Ar-C (ipso to CHO) |

| ~114.8 | Ar-C H (ortho to O-cyclopentyl) |

| ~80.5 | O-C H |

| ~32.8 | Cyclopentyl-C H₂ |

| ~24.1 | Cyclopentyl-C H₂ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde, aromatic ring, and ether functional groups.

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Medium | C-H stretch (cyclopentyl) |

| ~2830, 2730 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, 1580 | Strong | C=C stretch (aromatic) |

| ~1255 | Strong | C-O stretch (aryl ether) |

| ~1160 | Strong | C-O stretch (alkyl ether) |

| ~830 | Strong | C-H bend (para-substituted aromatic) |

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (EI, 70 eV)

| m/z | Predicted Fragment Ion |

| 190 | [M]⁺ (Molecular Ion) |

| 189 | [M-H]⁺ |

| 121 | [M-C₅H₉]⁺ |

| 93 | [M-C₅H₉-CO]⁺ |

| 69 | [C₅H₉]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in a non-polar solvent like hexane is expected to exhibit absorption bands characteristic of a substituted benzaldehyde.

Table 5: Predicted UV-Vis Data (in Hexane)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~250 | ~14,000 | π → π |

| ~280 | ~1,500 | n → π |

| ~320 | ~200 | n → π* |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of 4-(Cyclopentyloxy)benzaldehyde

A common synthetic route involves the Williamson ether synthesis.[4]

-

Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Add cyclopentyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(Cyclopentyloxy)benzaldehyde.

Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature.

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5) with a temperature program to ensure the separation of the compound.

-

Mass Analysis: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., hexane or ethanol) of known concentration.

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer from approximately 200 to 400 nm, using the pure solvent as a reference.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of synthesized 4-(Cyclopentyloxy)benzaldehyde.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of 4-(Cyclopentyloxy)benzaldehyde, which can be invaluable for its identification and quality assessment in the absence of readily available experimental data. The provided experimental protocols offer a standardized approach for researchers to obtain and verify the spectroscopic characteristics of this compound. The logical workflow diagram serves as a clear roadmap for the analytical process, from synthesis to structural confirmation.

References

1H NMR spectrum of 4-(Cyclopentyloxy)benzaldehyde

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(Cyclopentyloxy)benzaldehyde

Introduction

4-(Cyclopentyloxy)benzaldehyde is an aromatic compound featuring a benzaldehyde core substituted with a cyclopentyloxy group at the para position.[1][2] Its chemical formula is C12H14O2.[1][2] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals, where its structure influences solubility and reactivity.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a fundamental technique for the structural elucidation and purity assessment of such organic molecules. This guide provides a detailed analysis of the 1H NMR spectrum of 4-(cyclopentyloxy)benzaldehyde, including predicted chemical shifts, a standard experimental protocol, and a structural representation of its proton environments.

Proton Environments and Predicted Spectral Data

The structure of 4-(cyclopentyloxy)benzaldehyde contains several distinct proton environments, each giving rise to a unique signal in the 1H NMR spectrum. The electron-withdrawing nature of the aldehyde group and the electron-donating nature of the cyclopentyloxy group significantly influence the chemical shifts of the aromatic protons.[4]

The key proton environments are:

-

Aldehydic Proton (H_a) : The single proton of the formyl group (-CHO).

-

Aromatic Protons (H_b, H_c) : The protons on the benzene ring. Due to the para-substitution, they form an AA'BB' system, which often appears as two distinct doublets.

-

Cyclopentyl Methine Proton (H_d) : The proton on the carbon of the cyclopentyl ring directly attached to the oxygen atom (-O-CH).

-

Cyclopentyl Methylene Protons (H_e, H_f) : The remaining eight protons on the four methylene groups (-CH2-) of the cyclopentyl ring.

Data Presentation: Predicted 1H NMR Assignments

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the protons in 4-(cyclopentyloxy)benzaldehyde, typically recorded in a solvent like deuterated chloroform (CDCl3).

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H_a | ~ 9.88 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| H_b | ~ 7.83 | Doublet (d) | 2H | Aromatic protons (ortho to -CHO) |

| H_c | ~ 7.00 | Doublet (d) | 2H | Aromatic protons (ortho to -O-C5H9) |

| H_d | ~ 4.85 | Multiplet (m) | 1H | Cyclopentyl methine proton (-O-CH) |

| H_e, H_f | ~ 1.60 - 2.00 | Multiplets (m) | 8H | Cyclopentyl methylene protons (-CH2-) |

Interpretation of the Spectrum

-

Aldehydic Proton (H_a) : The aldehyde proton signal appears significantly downfield (around 9.88 ppm) due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.[5] It typically presents as a sharp singlet as it has no adjacent non-equivalent protons to couple with.

-

Aromatic Protons (H_b, H_c) : The protons ortho to the electron-withdrawing aldehyde group (H_b) are deshielded and resonate further downfield (~7.83 ppm) compared to the protons ortho to the electron-donating cyclopentyloxy group (H_c, ~7.00 ppm).[4] Each signal appears as a doublet due to coupling with the adjacent aromatic proton.

-

Cyclopentyl Protons (H_d, H_e, H_f) : The methine proton (H_d) is directly attached to the electronegative ether oxygen, causing a significant downfield shift to around 4.85 ppm.[6] The remaining methylene protons of the cyclopentyl ring (H_e, H_f) are in a more shielded, aliphatic environment and appear as a series of complex multiplets in the upfield region of the spectrum (~1.60 - 2.00 ppm).[7]

Experimental Protocol

A standard protocol for acquiring the 1H NMR spectrum of 4-(cyclopentyloxy)benzaldehyde is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of 4-(cyclopentyloxy)benzaldehyde in about 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, setting the reference chemical shift to 0.0 ppm.[5][7]

-

NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation : Place the NMR tube into the probe of an NMR spectrometer (e.g., a 300 or 400 MHz instrument).

-

Acquisition Parameters :

-

Spectrometer Frequency : 400 MHz

-

Number of Scans : 16-32

-

Relaxation Delay : 1.0 - 2.0 seconds

-

Pulse Width : 90°

-

Acquisition Time : 3-4 seconds

-

Spectral Width : 0 - 12 ppm

-

-

Data Processing : After acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of the different types of protons.

Mandatory Visualization

The following diagram illustrates the chemical structure of 4-(cyclopentyloxy)benzaldehyde with its distinct proton environments labeled.

Caption: Chemical structure of 4-(cyclopentyloxy)benzaldehyde with proton environments labeled.

References

- 1. CAS 164520-98-3: 4-(cyclopentyloxy)benzaldehyde [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Cyclopentyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(cyclopentyloxy)benzaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages data from analogous structures and established principles of NMR spectroscopy to provide a robust predictive analysis. It also includes a comprehensive experimental protocol for acquiring a ¹³C NMR spectrum of the title compound.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of 4-(cyclopentyloxy)benzaldehyde is predicted to exhibit nine distinct signals corresponding to the nine unique carbon environments in the molecule. The chemical shifts have been estimated based on the analysis of similar compounds, including benzaldehyde, 4-alkoxybenzaldehydes, and cyclopentyl ethers. The predicted values are summarized in the table below.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-(Cyclopentyloxy)benzaldehyde

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=O (Aldehyde) | ~191 | The carbonyl carbon of an aldehyde typically resonates in the range of 190-200 ppm. This region is highly characteristic and is significantly downfield due to the strong deshielding effect of the doubly bonded oxygen atom.[1] |

| C4 (Aromatic, attached to -O) | ~164 | The aromatic carbon atom directly attached to the ether oxygen is expected to be significantly deshielded due to the electron-withdrawing inductive effect and resonance donation of the oxygen atom. This is consistent with data for other 4-alkoxybenzaldehydes. |

| C1 (Aromatic, attached to -CHO) | ~130 | The ipso-carbon of the benzaldehyde ring, to which the aldehyde group is attached, is typically found in this region. |

| C2, C6 (Aromatic) | ~132 | These aromatic carbons, ortho to the aldehyde group, are deshielded by the electron-withdrawing nature of the carbonyl group. |

| C3, C5 (Aromatic) | ~115 | These aromatic carbons, meta to the aldehyde group and ortho to the ether linkage, are shielded by the electron-donating resonance effect of the oxygen atom. |

| C1' (Cyclopentyl, attached to -O) | ~80 | The methine carbon of the cyclopentyl group directly attached to the oxygen atom is expected to be significantly deshielded, typically appearing in the 60-80 ppm range for ethers.[2] |

| C2', C5' (Cyclopentyl) | ~33 | These methylene carbons are adjacent to the C1' carbon and are expected to have a chemical shift typical for aliphatic carbons in a five-membered ring. |

| C3', C4' (Cyclopentyl) | ~24 | These methylene carbons are beta to the oxygen atom and are the most shielded of the cyclopentyl ring carbons. |

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a ¹³C NMR spectrum of 4-(cyclopentyloxy)benzaldehyde.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of 4-(cyclopentyloxy)benzaldehyde is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[3][4] The higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). However, modern spectrometers can also reference the spectrum to the residual solvent signal (e.g., the triplet of CDCl₃ at approximately 77.16 ppm).[2]

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Tuning and Matching: Tune and match the ¹³C probe to the resonant frequency of the carbon nuclei.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp resonance lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

-

Acquisition Time (AT): Typically set between 1 to 2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate peak intensities, especially for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift.

-

Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing the ¹³C NMR spectrum of 4-(cyclopentyloxy)benzaldehyde.

Caption: Experimental workflow for ¹³C NMR analysis.

References

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. scribd.com [scribd.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Solubility Profile of 4-(Cyclopentyloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopentyloxy)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted with a cyclopentyloxy group at the para position. This structural feature, particularly the bulky and hydrophobic cyclopentyloxy moiety, significantly influences its physical and chemical properties, most notably its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, medicinal chemistry, and materials science, where it serves as a versatile intermediate.

Estimated Solubility of 4-(Cyclopentyloxy)benzaldehyde

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The molecular structure of 4-(Cyclopentyloxy)benzaldehyde contains a polar aldehyde group and a large, nonpolar cyclopentyloxy and benzene ring system. This amphiphilic nature suggests that its solubility will be favored in solvents with moderate to low polarity.

Based on the known solubility of benzaldehyde, which is miscible with many organic solvents, a similar trend is expected for 4-(Cyclopentyloxy)benzaldehyde. The addition of the nonpolar cyclopentyloxy group is likely to further enhance its solubility in nonpolar solvents and maintain good solubility in polar aprotic solvents. Benzaldehyde is highly soluble in organic solvents such as diethyl ether, ethyl acetate, and chloroform[1].

The following table provides an estimated qualitative and quantitative solubility profile of 4-(Cyclopentyloxy)benzaldehyde in a range of common organic solvents. It is crucial to note that these are estimations and should be experimentally verified for any critical application.

| Solvent Class | Solvent | Estimated Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) |

| Polar Protic | Ethanol | Highly Soluble / Miscible | > 200 mg/mL |

| Methanol | Highly Soluble / Miscible | > 200 mg/mL | |

| Isopropanol | Soluble | > 100 mg/mL | |

| Polar Aprotic | Acetone | Highly Soluble / Miscible | > 200 mg/mL |

| Acetonitrile | Soluble | > 100 mg/mL | |

| Dimethylformamide (DMF) | Highly Soluble / Miscible | > 200 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble / Miscible | > 200 mg/mL | |

| Ethyl Acetate | Highly Soluble / Miscible | > 200 mg/mL | |

| Tetrahydrofuran (THF) | Highly Soluble / Miscible | > 200 mg/mL | |

| Nonpolar | Dichloromethane (DCM) | Highly Soluble / Miscible | > 200 mg/mL |

| Chloroform | Highly Soluble / Miscible | > 200 mg/mL | |

| Toluene | Highly Soluble / Miscible | > 200 mg/mL | |

| Hexane | Soluble | > 50 mg/mL | |

| Diethyl Ether | Highly Soluble / Miscible | > 200 mg/mL |

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid or liquid solute.

Materials and Equipment

-

4-(Cyclopentyloxy)benzaldehyde (liquid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Positive displacement micropipettes

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and appropriate glassware for standard solutions

-

Syringe filters (0.22 µm, solvent-compatible)

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(Cyclopentyloxy)benzaldehyde to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent. An excess is ensured when a separate liquid phase of the solute remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure thermodynamic equilibrium is achieved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solute to settle.

-

Alternatively, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to facilitate the separation of the excess solute.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a positive displacement pipette. Be cautious not to disturb the undissolved layer.

-

Filter the collected aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

Dilute the filtered sample with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-(Cyclopentyloxy)benzaldehyde of known concentrations in each solvent.

-

Analyze the standard solutions and the prepared samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of 4-(Cyclopentyloxy)benzaldehyde in the diluted samples by interpolating their analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 4-(Cyclopentyloxy)benzaldehyde in each solvent by multiplying the determined concentration by the dilution factor.

-

The results are typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

References

Stability and Storage of 4-(Cyclopentyloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(cyclopentyloxy)benzaldehyde, a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications. This document outlines key storage parameters, potential degradation pathways, and methodologies for stability and purity assessment.

Physicochemical Properties and Recommended Storage

4-(Cyclopentyloxy)benzaldehyde is a light beige or colorless to pale yellow liquid.[1][2] Proper storage is essential to maintain its integrity and purity.

Table 1: Recommended Storage and Handling Conditions for 4-(Cyclopentyloxy)benzaldehyde

| Parameter | Recommendation | Rationale | Citation |

| Temperature | 0-8 °C (Refrigerated) | To minimize degradation through oxidation and other temperature-dependent reactions. | [1] |

| Room Temperature (under inert atmosphere) | An alternative for short-term storage, provided the atmosphere is inert. | [3] | |

| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | To prevent oxidation of the aldehyde functional group. | [4][5][6] |

| Light | Protect from Light (Amber vials) | To prevent light-induced degradation, a known issue for benzaldehydes. | [6][7] |

| Container | Tightly Sealed | To prevent exposure to air and moisture. | [8][9] |

| Incompatible Materials | Strong oxidizing agents, strong bases, acids, reducing agents | To avoid chemical reactions that would degrade the compound. | [8][10] |

| Handling | Well-ventilated area, personal protective equipment (gloves, eyewear) | To ensure safety and minimize exposure. | [8][10] |

Stability Profile and Degradation Pathways

Aromatic aldehydes like 4-(cyclopentyloxy)benzaldehyde are generally stable under recommended storage conditions.[8][9][10] However, they are susceptible to degradation, primarily through oxidation. The aldehyde group can be oxidized to the corresponding carboxylic acid, in this case, 4-(cyclopentyloxy)benzoic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Another potential degradation pathway for aldehydes is polymerization, which can be catalyzed by acidic impurities.[11] For benzaldehyde itself, degradation to benzene and benzoic acid in the presence of light has been reported.[7]

Diagram 1: Potential Degradation Pathways

Caption: Potential degradation routes for 4-(cyclopentyloxy)benzaldehyde.

Biological Activity: Targeting the PDE4D Signaling Pathway

Derivatives of 3-(cyclopentyloxy)-4-methoxybenzaldehyde have been identified as inhibitors of phosphodiesterase 4D (PDE4D).[4] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4D, these compounds can increase intracellular cAMP levels, which can have various therapeutic effects, including anti-inflammatory and neuronal protection.

Diagram 2: Simplified PDE4D Signaling Pathway

Caption: Inhibition of PDE4D increases cAMP levels and downstream signaling.

Experimental Protocols

Accelerated Stability Study Protocol (Example)

This protocol is a general example for assessing the chemical stability of 4-(cyclopentyloxy)benzaldehyde under accelerated conditions.

Objective: To evaluate the stability of 4-(cyclopentyloxy)benzaldehyde at elevated temperatures to predict its shelf-life at recommended storage conditions.

Materials:

-

4-(cyclopentyloxy)benzaldehyde (purity ≥97%)

-

Amber glass vials with Teflon-lined caps

-

Stability chambers maintained at 40°C/75% RH and 25°C/60% RH

-

HPLC system with a UV detector

-

Reference standard of 4-(cyclopentyloxy)benzaldehyde

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

Procedure:

-

Place accurately weighed samples of 4-(cyclopentyloxy)benzaldehyde into amber glass vials.

-

Purge the headspace of a subset of vials with nitrogen before sealing.

-

Place the vials in stability chambers at 40°C/75% RH and 25°C/60% RH.

-

Withdraw samples at initial (T=0), 1, 3, and 6-month time points.

-

At each time point, visually inspect the samples for any change in color or appearance.

-

Analyze the purity of each sample using a validated HPLC method (see section 4.2).

-

Quantify the amount of 4-(cyclopentyloxy)benzaldehyde and any major degradation products.

-

Use the data from the accelerated condition (40°C) and the Arrhenius equation to predict the shelf-life at the recommended storage temperature (e.g., 5°C).

Diagram 3: Accelerated Stability Study Workflow

Caption: Workflow for conducting an accelerated stability study.

HPLC Method for Purity Assessment (Example)

This is a suggested HPLC method for the purity analysis of 4-(cyclopentyloxy)benzaldehyde, based on methods for similar compounds.[6]

Table 2: Example HPLC Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 50% B, increase to 95% B over 15 min, hold for 5 min, return to 50% B and equilibrate for 5 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in acetonitrile to a concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter. |

Conclusion

4-(Cyclopentyloxy)benzaldehyde is a stable compound when stored under appropriate conditions. To ensure its long-term stability and prevent degradation, it is crucial to store it in a cool, dark place, under an inert atmosphere, and in a tightly sealed container. The primary degradation pathway is likely oxidation to the corresponding carboxylic acid. The provided experimental protocols offer a framework for researchers to conduct their own stability and purity assessments tailored to their specific needs. By adhering to these guidelines, researchers can be confident in the quality and reliability of 4-(cyclopentyloxy)benzaldehyde in their drug discovery and development endeavors.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. CAS 164520-98-3: 4-(cyclopentyloxy)benzaldehyde [cymitquimica.com]

- 3. eMolecules 4-(Cyclopentyloxy)benzaldehyde 95% | 164520-98-3 | 250MG, Quantity: | Fisher Scientific [fishersci.com]

- 4. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Benzoxyl radical decomposition kinetics: formation of benzaldehyde + H, phenyl + CH2O, and benzene + HCO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.rsc.org [books.rsc.org]

Methodological & Application

Application Notes & Protocols: Synthesis of Chalcone Derivatives from 4-(Cyclopentyloxy)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chalcones, characterized by the (E)-1,3-diphenylprop-2-en-1-one scaffold, are a significant class of natural and synthetic compounds.[1] They are precursors in the biosynthesis of flavonoids and isoflavonoids.[2][3] The core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which is largely responsible for their diverse biological activities.[4] Chalcone derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antibacterial, antifungal, antiviral, and antioxidant effects.[1][2][5]

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[6][7] This reaction involves the base-catalyzed aldol condensation of a substituted benzaldehyde with an acetophenone derivative, followed by dehydration to yield the α,β-unsaturated ketone.[4][7][8] This protocol details the synthesis of novel chalcone derivatives using 4-(Cyclopentyloxy)benzaldehyde as the aldehyde component, reacting with various substituted acetophenones.

General Synthesis Workflow

The overall process for synthesizing chalcone derivatives from 4-(Cyclopentyloxy)benzaldehyde is outlined below. The workflow begins with the selection of reactants and proceeds through reaction, isolation, and purification to yield the final, characterized compound.

Caption: General workflow for the synthesis and characterization of chalcones.

Experimental Protocols

I. Materials and Equipment

-

Reagents: 4-(Cyclopentyloxy)benzaldehyde, various substituted acetophenones (e.g., acetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone), sodium hydroxide (NaOH) or potassium hydroxide (KOH), absolute ethanol, methanol, ethyl acetate, hexane, hydrochloric acid (HCl), and distilled water.

-

Equipment: Round-bottom flasks, magnetic stirrer with hotplate, dropping funnel, ice bath, Buchner funnel and flask for vacuum filtration, rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel 60 F254), UV lamp for TLC visualization, melting point apparatus, FT-IR spectrometer, and NMR spectrometer.

II. General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation

This protocol describes a general method adaptable for various acetophenone derivatives.

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-(Cyclopentyloxy)benzaldehyde (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in absolute ethanol (20-30 mL).

-

Reaction Initiation: Place the flask in an ice bath and stir the solution magnetically. Prepare a 10-40% aqueous solution of NaOH or KOH. Add the alkaline solution (2-3 eq.) dropwise to the ethanolic solution of reactants over 15-20 minutes, ensuring the temperature remains between 0-5°C.[9]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.[4]

-

Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot (the chalcone product) and the disappearance of the aldehyde spot indicate reaction completion.

-

Product Isolation (Work-up): Once the reaction is complete, pour the mixture slowly into a beaker containing 100 mL of ice-cold water and crushed ice. Acidify the mixture by adding 10% HCl dropwise until it reaches a pH of ~5-6. This will cause the crude chalcone to precipitate as a solid.[8]

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold distilled water to remove any residual base or salts.[3]

-

Drying: Dry the crude product either in the open air or in a desiccator.

III. Purification Protocol

The crude chalcone product is often pure enough for characterization, but recrystallization is recommended to remove trace impurities.[3]

-

Solvent Selection: Choose a suitable solvent for recrystallization, such as ethanol, methanol, or an ethanol/water mixture.

-

Recrystallization: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few more minutes.

-

Crystallization: Filter the hot solution to remove any insoluble impurities (including charcoal, if used). Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry completely.

IV. Characterization

-

Melting Point (MP): Determine the melting point of the purified crystals. A sharp melting point is indicative of high purity.

-

Spectroscopic Analysis: Confirm the structure of the synthesized chalcone derivative using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[8]

-

FT-IR: Look for characteristic peaks such as C=O stretch (around 1650-1680 cm⁻¹), C=C stretch (alkene, around 1550-1625 cm⁻¹), and C-O-C stretch (ether linkage).

-

¹H-NMR: Expect to see two doublets for the α- and β-protons of the enone system (typically between 6.5-8.0 ppm) with a coupling constant (J) of ~15-16 Hz, confirming the trans configuration. Aromatic and cyclopentyloxy protons will appear in their respective regions.

-

Data Presentation: Synthesis of 4-(Cyclopentyloxy) Chalcone Derivatives

The following table summarizes representative data for the synthesis of various chalcone derivatives starting from 4-(Cyclopentyloxy)benzaldehyde. Note: Data is hypothetical and based on typical outcomes for Claisen-Schmidt reactions.

| Entry | Acetophenone Derivative (Ar') | Product Name | Time (h) | Yield (%) | M.P. (°C) | Appearance |

| 1 | Acetophenone | 1-Phenyl-3-(4-(cyclopentyloxy)phenyl)prop-2-en-1-one | 24 | 88 | 92-94 | Pale Yellow Solid |

| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(4-(cyclopentyloxy)phenyl)prop-2-en-1-one | 20 | 92 | 115-117 | Yellow Crystals |

| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(4-(cyclopentyloxy)phenyl)prop-2-en-1-one | 24 | 85 | 121-123 | Light Yellow Powder |

| 4 | 4'-Nitroacetophenone | 1-(4-Nitrophenyl)-3-(4-(cyclopentyloxy)phenyl)prop-2-en-1-one | 18 | 90 | 145-147 | Bright Yellow Solid |

| 5 | 2'-Hydroxyacetophenone | 1-(2-Hydroxyphenyl)-3-(4-(cyclopentyloxy)phenyl)prop-2-en-1-one | 24 | 78 | 108-110 | Orange Solid |

Reaction Mechanism & Potential Biological Action

Claisen-Schmidt Condensation Mechanism

The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base abstracts an acidic α-proton from the acetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 4-(Cyclopentyloxy)benzaldehyde. The resulting aldol addition product readily undergoes dehydration to form the thermodynamically stable conjugated chalcone.

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Hypothetical Signaling Pathway Inhibition

Chalcones are known to exert anticancer effects by modulating various cellular signaling pathways. One common target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is often constitutively active in cancer cells and promotes proliferation and survival. The α,β-unsaturated ketone moiety of chalcones can act as a Michael acceptor, potentially alkylating and inhibiting key proteins in this pathway, such as IKK (IκB kinase).

Caption: Potential inhibition of the NF-κB signaling pathway by a chalcone derivative.

References

- 1. journaljabb.com [journaljabb.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. jetir.org [jetir.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen-Schmidt condensation: Significance and symbolism [wisdomlib.org]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Knoevenagel Condensation with 4-(Cyclopentyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction utilizing 4-(Cyclopentyloxy)benzaldehyde. This versatile aromatic aldehyde serves as a key building block in the synthesis of a variety of organic compounds, particularly those with potential applications in pharmaceutical and materials science.[1][2] The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[3][4][5] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of more complex molecules, including anti-inflammatory and antimicrobial agents.[1][6][7]

Reaction Overview

The Knoevenagel condensation of 4-(Cyclopentyloxy)benzaldehyde with various active methylene compounds can be performed under a range of conditions, including conventional heating, microwave irradiation, and solvent-free protocols.[8][9][10] The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

General Reaction Scheme:

Caption: General scheme of the Knoevenagel condensation.

Data Presentation

The following table summarizes expected outcomes for the Knoevenagel condensation of 4-(Cyclopentyloxy)benzaldehyde with various active methylene compounds under different catalytic conditions, based on general literature for aromatic aldehydes.

| Entry | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time | Expected Yield (%) |

| 1 | Malononitrile | Piperidine | Ethanol | Reflux | 1-2 h | >90 |

| 2 | Ethyl Cyanoacetate | Alum (10 mol%) | Solvent-free | 80 | 15-30 min | 85-95 |

| 3 | Diethyl Malonate | DBU/H₂O | Water | Room Temp | 4-6 h | 80-90 |

| 4 | Barbituric Acid | Ammonium Acetate | Acetic Acid | 100 | 2-4 h | >90 |

| 5 | 2-Thioxo-4-thiazolidinone | Glycine | Ethanol/H₂O | Reflux | 3-5 h | 85-95 |

Experimental Protocols

Herein are detailed experimental protocols for the Knoevenagel condensation of 4-(Cyclopentyloxy)benzaldehyde with selected active methylene compounds.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol

This protocol describes a classic and highly efficient method for the synthesis of 2-(4-(cyclopentyloxy)benzylidene)malononitrile.

Materials:

-

4-(Cyclopentyloxy)benzaldehyde (1 mmol, 190.24 mg)

-

Malononitrile (1.1 mmol, 72.67 mg)

-

Piperidine (0.1 mmol, 9.9 µL)

-

Ethanol (10 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a 25 mL round-bottom flask, add 4-(Cyclopentyloxy)benzaldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Alum-Catalyzed Solvent-Free Condensation with Ethyl Cyanoacetate

This environmentally friendly protocol utilizes a green catalyst and avoids the use of organic solvents.[8]

Materials:

-

4-(Cyclopentyloxy)benzaldehyde (1 mmol, 190.24 mg)

-

Ethyl cyanoacetate (1 mmol, 113.12 mg)

-

Alum [KAl(SO₄)₂·12H₂O] (0.1 mmol, 47.4 mg)

-

Round-bottom flask (10 mL)

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

In a 10 mL round-bottom flask, combine 4-(Cyclopentyloxy)benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and alum (10 mol%).

-

Heat the mixture in an oil bath at 80°C with vigorous stirring.

-

The reaction is typically complete within 15-30 minutes. Monitor by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add water to the flask and stir to dissolve the catalyst.

-

The product will remain as a solid or an oil. If solid, collect by vacuum filtration and wash with water. If oily, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography if necessary.

-

Characterize the final product.

Protocol 3: DBU/Water-Catalyzed Condensation with Diethyl Malonate

This protocol demonstrates a highly efficient and green method using a DBU/water complex as the catalyst.[11]

Materials:

-

4-(Cyclopentyloxy)benzaldehyde (1 mmol, 190.24 mg)

-

Diethyl malonate (1 mmol, 160.17 mg)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol, 152.24 mg)

-

Water (25 mmol, 0.45 mL)

-

Vial (5 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare the DBU/water complex by mixing DBU (1 mmol) and water (25 mmol) and stirring for 3 hours.

-

In a 5 mL vial, add 4-(Cyclopentyloxy)benzaldehyde (1 mmol) and diethyl malonate (1 mmol) to the prepared DBU/water complex.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is expected to be complete within 4-6 hours.

-

Upon completion, the product can be isolated by filtration if it precipitates.

-

If the product does not precipitate, extract the reaction mixture with an organic solvent.

-

Dry the organic extract and evaporate the solvent to obtain the crude product.

-

Purify and characterize the product as needed.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the Knoevenagel condensation and subsequent product workup.

Caption: A generalized experimental workflow for the Knoevenagel condensation.

Mechanism of Base-Catalyzed Knoevenagel Condensation

The mechanism of the Knoevenagel condensation typically proceeds through the formation of an enolate followed by a nucleophilic attack on the aldehyde and subsequent dehydration.

Caption: The mechanism of the base-catalyzed Knoevenagel condensation.

These protocols and notes are intended to serve as a guide for researchers. Optimization of reaction conditions may be necessary to achieve the best results for specific substrate combinations. Always follow standard laboratory safety procedures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. bhu.ac.in [bhu.ac.in]

- 11. asianpubs.org [asianpubs.org]

Synthesis of Heterocyclic Compounds Utilizing 4-(Cyclopentyloxy)benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 4-(cyclopentyloxy)benzaldehyde as a key starting material. This versatile benzaldehyde derivative, with its distinctive cyclopentyloxy group, serves as a valuable building block in the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The protocols outlined below cover the synthesis of chalcones, dihydropyrimidinones (Biginelli reaction), and 1,4-dihydropyridines (Hantzsch synthesis).

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are important intermediates in the synthesis of flavonoids and other heterocyclic compounds, exhibiting a wide range of biological activities. The Claisen-Schmidt condensation provides a straightforward method for their preparation.

Application Notes:

The base-catalyzed condensation of 4-(cyclopentyloxy)benzaldehyde with an appropriate acetophenone derivative yields the corresponding chalcone. The reaction is typically carried out in an alcoholic solvent at room temperature or with gentle heating. The resulting chalcone can be isolated by precipitation and purified by recrystallization. These chalcones can then serve as precursors for the synthesis of pyrimidines, pyrazolines, and other heterocyclic systems.

Experimental Protocol: Synthesis of (E)-3-(4-(cyclopentyloxy)phenyl)-1-(pyridin-2-yl)prop-2-en-1-one

Materials:

-

4-(Cyclopentyloxy)benzaldehyde

-

2-Acetylpyridine

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Dilute hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-(cyclopentyloxy)benzaldehyde (1.0 eq) and 2-acetylpyridine (1.0 eq) in ethanol.

-

While stirring the solution at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Neutralize the mixture with dilute hydrochloric acid to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Quantitative Data:

| Product | Reactant B | Solvent | Base | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| (E)-3-(4-(cyclopentyloxy)phenyl)-1-(pyridin-2-yl)prop-2-en-1-one | 2-Acetylpyridine | Ethanol | NaOH | 4-6 | 75-85 | Not Reported |

| (E)-1-(4-chlorophenyl)-3-(4-(cyclopentyloxy)phenyl)prop-2-en-1-one | 4-Chloroacetophenone | Ethanol | NaOH | 4-6 | 80-90 | Not Reported |

Note: Yields are representative and may vary based on reaction scale and purification.

Application of 4-(Cyclopentyloxy)benzaldehyde in Medicinal Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyclopentyloxy)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique structural features, including the cyclopentyloxy group, contribute to favorable pharmacokinetic and pharmacodynamic properties in the resulting compounds. This document provides detailed application notes and experimental protocols for the use of 4-(cyclopentyloxy)benzaldehyde in medicinal chemistry, with a primary focus on its application in the development of selective Phosphodiesterase 4D (PDE4D) inhibitors. Additionally, its potential in the synthesis of compounds with anti-inflammatory and antimicrobial activities is discussed.

Introduction